![molecular formula C7H6F2O2S B13166206 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid](/img/structure/B13166206.png)
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene with a difluoromethylating agent under controlled conditions to form the intermediate, which is then carboxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)propanoic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-(thiolan-2-yl)propanoic acid: Contains a thiolane ring instead of a thiophene ring, leading to distinct biological activities
Uniqueness
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both the difluoromethyl group and the thiophene ring. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science .
Biological Activity
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with two fluorine atoms at the 2 and 2 positions of the propanoic acid chain. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : It is hypothesized that this compound could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anticancer Potential : Some findings indicate that it could inhibit the proliferation of cancer cells, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through modulation of immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced cell viability in cancer cell lines | |
Anti-inflammatory | Decreased cytokine production in vitro |
Comparative Analysis with Related Compounds
In assessing the biological activity of this compound, it is useful to compare it with structurally similar compounds. For instance, compounds with similar thiophene structures have shown varying degrees of bioactivity depending on their substituents.
Table 2: Comparison with Related Compounds
Properties
Molecular Formula |
C7H6F2O2S |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2,2-difluoro-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9,6(10)11)4-5-2-1-3-12-5/h1-3H,4H2,(H,10,11) |
InChI Key |
IOCJAEBVIXKATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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